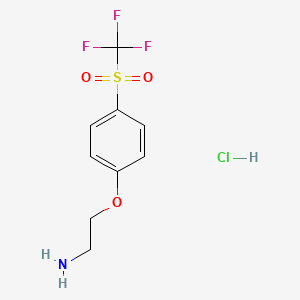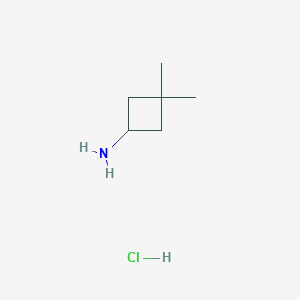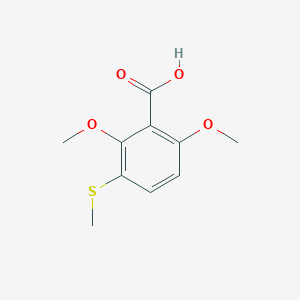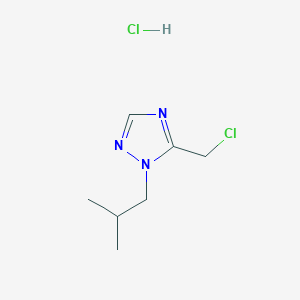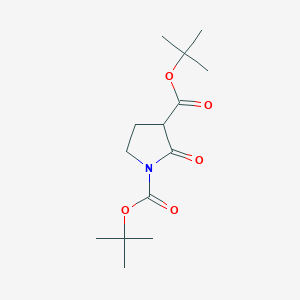
1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE
描述
1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE is an organic compound with the molecular formula C14H23NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE can be synthesized through several methods. One common method involves the reaction of 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester with Dess-Martin periodinane as an oxidizing agent. The reaction is typically carried out in dichloromethane at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.
化学反应分析
Types of Reactions
1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxo-derivatives, while reduction can produce various reduced pyrrolidine compounds.
科学研究应用
1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis by carboxylesterase enzymes, leading to the release of active metabolites that interact with target enzymes or receptors. This process is crucial for its biological activity and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate
- Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
- Di-tert-butyl 2-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
ditert-butyl 2-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-15(10(9)16)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXUDIGRBAMTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


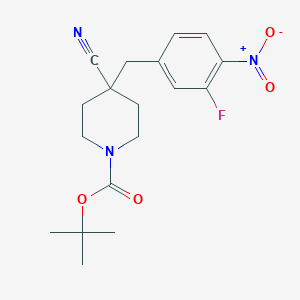
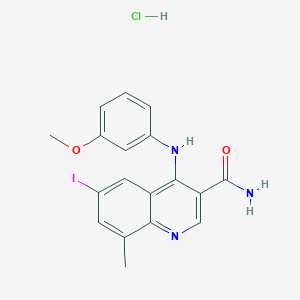
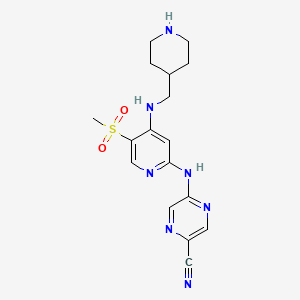
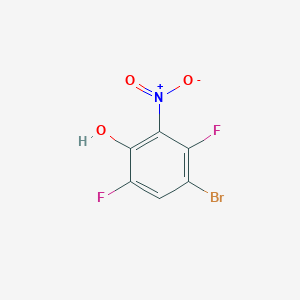
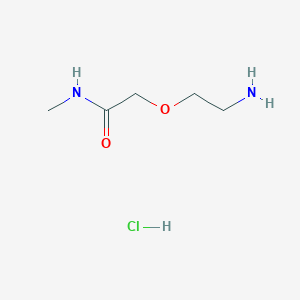
![7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide](/img/structure/B1448144.png)
![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)
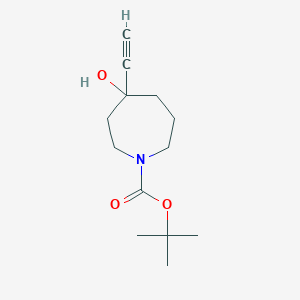
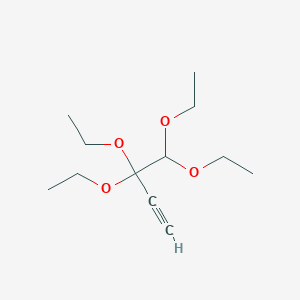
![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1448150.png)
